![molecular formula C7H8O3 B14618646 (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione CAS No. 59014-44-7](/img/structure/B14618646.png)
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S)-4-oxabicyclo[510]octane-3,5-dione is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a rhodium (I) complex as a catalyst, which facilitates the formation of the bicyclic structure through a sequence of reactions . The reaction conditions often include the use of terminal aryl alkynes and a flexible NHC-based pincer ligand, which helps in the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes can be applied to scale up the production. The use of high-yield catalysts and optimized reaction conditions are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield more oxidized derivatives, while reduction can produce more saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include the modulation of enzyme activity or receptor signaling, which can result in changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione is unique due to its specific bicyclic structure with an integrated oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
59014-44-7 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione |
InChI |
InChI=1S/C7H8O3/c8-6-2-4-1-5(4)3-7(9)10-6/h4-5H,1-3H2/t4-,5+ |
Clave InChI |
GBCIXKPVXCTYQY-SYDPRGILSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]1CC(=O)OC(=O)C2 |
SMILES canónico |
C1C2C1CC(=O)OC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


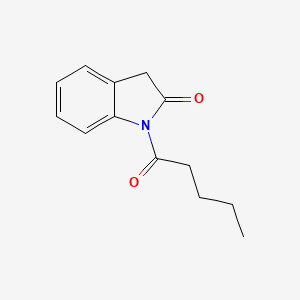

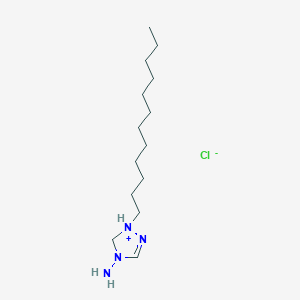

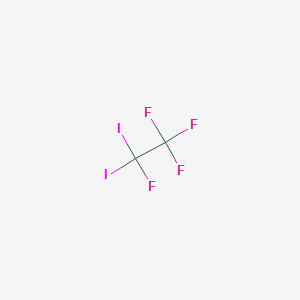

![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
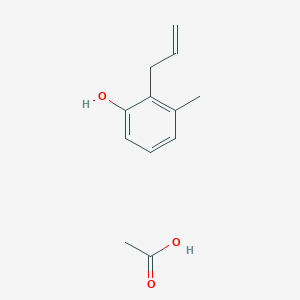
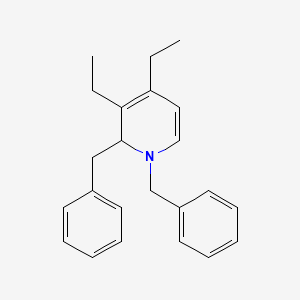
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)



